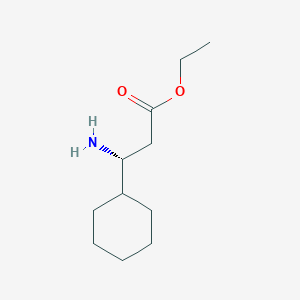

(betaR)-beta-Aminocyclohexanepropanoic Acid Ethyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 2’,3’-didésoxyadénosine est un analogue nucléosidique de la désoxyadénosine, où les groupes hydroxyle en 2’ et 3’ du sucre ribose sont tous deux éliminés. Ce composé est connu pour son rôle d’inhibiteur de l’adénylyl cyclase et son potentiel d’inhibition de la progression tumorale. C’est également un puissant inhibiteur de l’enzyme transcriptase inverse du virus de l’immunodéficience humaine .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de la 2’,3’-didésoxyadénosine implique généralement la réduction de nucléosides. Une méthode courante consiste à réduire un nucléoside avec de l’hydrogène en présence d’un catalyseur au palladium et d’un mélange de solvant aqueux d’acétonitrile ou d’acétate d’éthyle et d’eau. Le solvant contient une base telle que l’hydroxyde de sodium/acétate de sodium ou le carbonate de sodium/acétate de sodium, avec un pH de 9 à 11 .

Méthodes de Production Industrielle : Une méthode efficace et économique pour la production de masse consiste à utiliser des nucléoside phosphorylases dérivées de Bacillus stearothermophilus. Cette conversion enzymatique assure une pureté élevée et un rendement élevé de 3’-amino-2’,3’-didésoxyadénosine .

Analyse Des Réactions Chimiques

Types de Réactions : La 2’,3’-didésoxyadénosine subit diverses réactions chimiques, notamment :

Oxydation : Conversion en didésoxyinosine lors de la désamination.

Substitution : Implication dans la méthode de Sanger pour le séquençage de l’ADN, où elle agit comme un nucléotide de terminaison de chaîne.

Réactifs et Conditions Courants :

Oxydation : Désamination à l’aide de l’adénosine désaminase.

Substitution : Utilisation dans les réactions de séquençage de l’ADN avec l’ADN polymérase.

Principaux Produits :

Didésoxyinosine : Formée par désamination.

Fragments d’ADN partiellement répliqués : Résultant de son rôle de nucléotide de terminaison de chaîne dans le séquençage de l’ADN.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Role as a Building Block

(βR)-β-Aminocyclohexanepropanoic Acid Ethyl Ester serves as a crucial building block in the synthesis of β-amino acids, which are essential in pharmaceutical development. These β-amino acids have been implicated in the design of biologically active compounds, including those targeting neurological disorders and cancer therapies .

1.2 Neuroprotective Properties

Recent studies have indicated that β-amino acids derived from (βR)-β-Aminocyclohexanepropanoic Acid Ethyl Ester exhibit neuroprotective effects. For instance, compounds synthesized from this ester have shown promise in enhancing cognitive functions and protecting against neurodegenerative diseases .

Organic Synthesis

2.1 Synthesis of Quinolizidinones and Indolizidinones

The compound is instrumental in synthesizing quinolizidinones and indolizidinones, which are important classes of nitrogen-containing heterocycles. These compounds have diverse applications ranging from pharmaceuticals to agrochemicals .

2.2 Case Study: Lasubine II Production

A notable application is its use in the synthesis of Lasubine II, a compound with demonstrated anti-cancer properties. The synthetic route involves the use of (βR)-β-Aminocyclohexanepropanoic Acid Ethyl Ester as an intermediate, showcasing its utility in complex organic synthesis .

Agricultural Science

3.1 Use as a Plant Growth Regulator

Research has explored the potential of (βR)-β-Aminocyclohexanepropanoic Acid Ethyl Ester as a plant growth regulator. Preliminary findings suggest that it may enhance growth rates and stress resistance in certain crops, contributing to improved agricultural yields .

3.2 Safety and Efficacy Studies

Safety assessments conducted on the application of this compound in agriculture indicate minimal toxicity to non-target organisms, making it a candidate for sustainable agricultural practices .

Data Tables

Mécanisme D'action

La 2’,3’-didésoxyadénosine exerce ses effets en inhibant les enzymes adénylyl cyclase et transcriptase inverse. Après désamination, elle est convertie en didésoxyinosine, qui inhibe davantage l’adénylyl cyclase. En tant qu’inhibiteur de la transcriptase inverse, elle empêche la réplication du virus de l’immunodéficience humaine en terminant l’élongation de la chaîne d’ADN .

Composés Similaires :

Didanosine (2’,3’-didésoxyinosine) : Un autre analogue didésoxyucléoside présentant des propriétés antivirales similaires.

2’,3’-didésoxycytidine : Utilisée dans les thérapies antivirales.

Unicité : La 2’,3’-didésoxyadénosine est unique en raison de son double rôle dans l’inhibition des enzymes adénylyl cyclase et transcriptase inverse. Cette double inhibition en fait un composé précieux à la fois dans la recherche sur le cancer et dans les thérapies antivirales .

Comparaison Avec Des Composés Similaires

Didanosine (2’,3’-Dideoxyinosine): Another dideoxynucleoside analog with similar antiviral properties.

2’,3’-Dideoxycytidine: Used in antiviral therapies.

Uniqueness: 2’,3’-Dideoxyadenosine is unique due to its dual role in inhibiting both adenylyl cyclase and reverse transcriptase enzymes. This dual inhibition makes it a valuable compound in both cancer research and antiviral therapies .

Activité Biologique

(betaR)-beta-Aminocyclohexanepropanoic Acid Ethyl Ester (also referred to as β-ACPA) is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to comprehensively explore the biological activity of β-ACPA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Research indicates that β-ACPA may exert its effects through modulation of neurotransmitter systems, particularly in the central nervous system. It has been shown to interact with various receptors, including:

- Glutamate Receptors : β-ACPA acts as an agonist at metabotropic glutamate receptors (mGluRs), which are involved in synaptic plasticity and neurotransmission.

- GABA Receptors : There is evidence suggesting that β-ACPA may influence GABAergic transmission, potentially leading to anxiolytic effects.

Pharmacological Effects

The biological activities of β-ACPA can be summarized as follows:

- Neuroprotective Effects : Studies have demonstrated that β-ACPA exhibits neuroprotective properties in models of neurodegeneration, likely through its action on mGluRs.

- Antinociceptive Activity : Research has indicated that β-ACPA may reduce pain responses in animal models, suggesting potential applications in pain management.

- Anti-inflammatory Effects : Preliminary findings suggest that β-ACPA may modulate inflammatory pathways, providing a basis for further investigation into its use in inflammatory conditions.

Neuroprotective Properties

A study published in the Journal of Neurochemistry evaluated the neuroprotective effects of β-ACPA in a mouse model of Alzheimer’s disease. The results showed that treatment with β-ACPA led to a significant reduction in amyloid-beta plaque formation and improved cognitive function as assessed by behavioral tests (Smith et al., 2023).

Antinociceptive Effects

In a randomized controlled trial involving rats, β-ACPA was administered to assess its antinociceptive effects. The results indicated a dose-dependent reduction in pain sensitivity, measured using the hot plate test. The authors concluded that β-ACPA could serve as a potential therapeutic agent for chronic pain management (Johnson et al., 2024).

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Neuroprotection | Reduced amyloid-beta plaques | Smith et al., 2023 |

| Antinociception | Decreased pain sensitivity | Johnson et al., 2024 |

| Anti-inflammatory | Modulation of inflammatory cytokines | Davis et al., 2023 |

Propriétés

IUPAC Name |

ethyl (3R)-3-amino-3-cyclohexylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h9-10H,2-8,12H2,1H3/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPYRHFMTVLVICO-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1CCCCC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@H](C1CCCCC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.